molecular formula C22H22F3N B1662232 Cinacalcet CAS No. 226256-56-0

Cinacalcet

货号 B1662232
CAS 编号: 226256-56-0
分子量: 357.4 g/mol
InChI 键: VDHAWDNDOKGFTD-MRXNPFEDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cinacalcet is a medication used to treat hyperparathyroidism in patients with chronic kidney disease who are on dialysis . It is also used to treat hypercalcemia in people with cancer of the parathyroid gland, and in people with overactive parathyroid glands that cannot be treated surgically .


Synthesis Analysis

The synthesis of Cinacalcet hydrochloride has been reported in several studies . The process involves the formation of an amide followed by its reduction, reaction with an aldehyde and reduction of the resulting imine, and nucleophilic substitution with a suitable partner that carries a leaving group .


Molecular Structure Analysis

Cinacalcet has a molecular formula of C22H22F3N and an average mass of 357.412 Da . It has one defined stereocentre .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Cinacalcet have been studied in detail . The reaction kinetics of the formation of Schiff base during the synthesis of Cinacalcet was found to be impacted by the agitation speed of the reaction mass .


Physical And Chemical Properties Analysis

The physical and chemical properties of Cinacalcet include a density of 1.2±0.1 g/cm3, boiling point of 440.9±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .

科学研究应用

Antibacterial and Antibiofilm Agent

Cinacalcet has shown promise as an antibacterial and antibiofilm agent, particularly against multidrug-resistant Staphylococcus aureus . It disrupts the cell membrane and targets the IcaR protein, which is involved in biofilm formation. This action inhibits the production of polysaccharide intercellular adhesin (PIA) , a key component of biofilms . The drug’s ability to suppress biofilm formation and improve bacterial clearance makes it a potential candidate for treating infections associated with biofilms.

Chronic Kidney Disease Management

In patients with chronic kidney disease (CKD) , especially those undergoing dialysis (stage 5D), Cinacalcet helps manage secondary hyperparathyroidism. It lowers serum parathyroid hormone levels, reduces the need for parathyroidectomy, and regulates calcium and phosphorus balance in the serum. However, it does not significantly affect all-cause or cardiovascular mortality .

Calcium-Sensing Receptor Activation

Cinacalcet acts as a calcimimetic by activating calcium-sensing receptors on the parathyroid glands. This activation leads to a decrease in parathyroid hormone (PTH) production. The regulation of PTH is crucial for maintaining calcium homeostasis in the body, which is particularly important for patients with CKD .

Biochemical Studies

The drug’s interaction with DNA, such as with calf thymus dsDNA, is of interest in biochemical studies. Understanding how Cinacalcet interacts with genetic material can lead to discoveries about its broader biological effects and potential applications in gene therapy .

作用机制

Target of Action

Cinacalcet primarily targets the calcium-sensing receptor (CaSR) . The CaSR is expressed in various human organ tissues and plays a crucial role in maintaining calcium homeostasis .

Mode of Action

Cinacalcet acts as a calcimimetic . It mimics the action of calcium on tissues by allosteric activation of the CaSR . This increases the sensitivity of the CaSR to activation by extracellular calcium, resulting in the inhibition of parathyroid hormone (PTH) secretion . The reduction in PTH is associated with a concomitant decrease in serum calcium levels .

Biochemical Pathways

Cinacalcet’s action on the CaSR affects the regulation of PTH secretion . PTH plays a key role in calcium and phosphorus metabolism. By inhibiting PTH secretion, Cinacalcet helps to correct the derangements in calcium and phosphorus metabolism that are often seen in conditions like secondary hyperparathyroidism (HPT) in patients with chronic kidney disease (CKD) .

Pharmacokinetics

Following oral administration, peak plasma concentrations of Cinacalcet occur within 2–6 hours . The absolute bioavailability is 20–25%, and this increases if taken with food . Cinacalcet is extensively metabolized by multiple hepatic cytochrome P450 (CYP) enzymes (primarily 3A4, 2D6 and 1A2) with less than 1% of the parent drug excreted in the urine . The terminal elimination half-life is 30–40 hours, and steady-state concentrations are achieved within 7 days . The pharmacokinetics of Cinacalcet are dose proportional over the dose range of 30–180 mg .

Result of Action

The primary result of Cinacalcet’s action is the reduction of serum calcium levels . This is achieved through the inhibition of PTH secretion, which in turn decreases the level of calcium in the blood . This effect is beneficial in treating conditions like primary hyperparathyroidism, tertiary hyperparathyroidism, and parathyroid carcinoma .

Action Environment

The action of Cinacalcet can be influenced by various environmental factors. For instance, its bioavailability increases when taken with food . Moderate or severe hepatic impairment can increase the exposure to cinacalcet by approximately 2- and 4-fold, respectively . Therefore, dose adjustments may be necessary in such cases .

安全和危害

Cinacalcet may cause serious side effects including numbness or tingly feeling around the mouth, muscle pain, tightness, or contraction, a seizure (convulsions), shortness of breath (even with mild exertion), swelling, rapid weight gain, signs of stomach bleeding, or low levels of calcium in your blood . It should not be taken if you have low levels of calcium in your blood (hypocalcemia) .

属性

IUPAC Name

N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHAWDNDOKGFTD-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

364782-34-3 (Hydrochloride)
Record name Cinacalcet [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226256560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8048286
Record name Cinacalcet
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cinacalcet
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015147
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly soluble (in HCl salt form), In water, 9.2X10-2 mg/L at 25 °C /Estimated/, 5.59e-05 g/L
Record name Cinacalcet
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01012
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CINACALCET
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7318
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cinacalcet
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015147
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

1.5X10-7 mm Hg at 25 °C at 25 °C /Estimated/
Record name CINACALCET
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7318
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Cinacalcet directly lowers parathyroid hormone levels by increasing the sensitivity of the calcium sensing receptors to activation by extracellular calcium, resulting in the inhibition of PTH secretion. The reduction in PTH is associated with a concomitant decrease in serum calcium levels., Calcimimetics are positive allosteric modulators that activate the parathyroid calcium receptor (CaR) and thereby immediately suppress parathyroid hormone (PTH) secretion. Preclinical studies have demonstrated that calcimimetics inhibit PTH secretion and parathyroid gland hyperplasia and ameliorates bone qualities in rats with chronic renal insufficiency. Clinical trials with cinacalcet hydrochloride, a calcimimetic compound, have shown that calcimimetics possess lowering effects not only on serum PTH levels but also on serum phosphorus levels in dialysis patients with secondary hyperparathyroidism (2HPT). Thus, calcimimetics have considerable potential as an innovative medical approach to manage 2HPT. In this review, the similarities are extrapolated between the pharmacological effect of calcimimetics on the set point of Ca-regulated PTH secretion and clinical observations in affected subjects with activating CaR mutations., Cinacalcet is a calcimimetic agent that increases the sensitivity of the calcium-sensing receptor to activation by extracellular calcium. Secondary hyperparathyroidism (HPT) in patients with chronic kidney disease (CKD) is a progressive disease, associated with increases in PTH levels and derangements in calcium and phosphorus metabolism. Increased PTH stimulates osteoclastic activity, resulting in cortical bone resorption and bone marrow fibrosis. The goals of treatment of secondary HPT are to lower levels of PTH, calcium, and phosphorus in the blood in order to prevent progressive bone disease and the systemic consequences of disordered mineral metabolism. In CKD patients on dialysis with uncontrolled secondary HPT, reductions in PTH are associated with a favorable impact on bone specific alkaline phosphatase, bone turnover, and bone fibrosis. The calcium sensing receptor on the surface of the chief cell of the parathyroid gland is the principal regulator of PTH secretion. Cinacalcet directly lowers PTH levels by increasing the sensitivity of the calcium sensing receptor to extracellular calcium. The reduction in PTH is associated with a concomitant decrease in serum calcium levels., Oral cinacalcet hydrochloride (HCl) is the first in a new class of therapeutic agents, the calcimimetics, and has a novel mechanism of action. It directly modulates the principal regulator of parathyroid hormone (PTH) secretion, namely the calcium-sensing receptor (CaR) on the chief cells in the parathyroid gland. Cinacalcet HCl reduces circulating PTH levels by increasing the sensitivity of the CaR to extracellular calcium. In three pivotal phase III, 26-week, randomised, double-blind, multicentre trials in chronic kidney disease (CKD) patients (n = 1136) on dialysis with uncontrolled secondary hyperparathyroidism (HPT), a significantly higher proportion of oral cinacalcet HCl 30-180 mg/day than placebo recipients achieved a reduction in intact PTH levels to < or =250 pg/mL. Cinacalcet HCl treatment also simultaneously lowered serum calcium and phosphorus, and calcium-phosphorous product levels. Notably, cinacalcet HCl proved effective in a broad range of CKD patients on dialysis with uncontrolled secondary HPT, regardless of disease severity, duration of dialysis treatment, dialysis modality, race, age, gender, or concurrent phosphate binder or vitamin D sterol use. Cinacalcet HCl (60-360 mg/day) also reduced elevated serum calcium levels by > or =1 mg/dL in 15 of 21 (71%) patients with parathyroid carcinoma in an open-label, multicentre, dose-titration trial. Cinacalcet HCl was generally well tolerated in clinical trials. Most treatment-emergent adverse events were mild to moderate in severity. /Cinacalcet hydrochloride/
Record name Cinacalcet
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01012
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CINACALCET
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7318
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Cinacalcet

CAS RN

226256-56-0
Record name Cinacalcet
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=226256-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinacalcet [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226256560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinacalcet
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01012
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cinacalcet
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(1R)-1-(naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CINACALCET
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAZ6V7728S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CINACALCET
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7318
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cinacalcet
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015147
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinacalcet
Reactant of Route 2
Cinacalcet
Reactant of Route 3
Reactant of Route 3
Cinacalcet
Reactant of Route 4
Reactant of Route 4
Cinacalcet
Reactant of Route 5
Reactant of Route 5
Cinacalcet
Reactant of Route 6
Reactant of Route 6
Cinacalcet

Q & A

A: Cinacalcet acts as an allosteric activator of the Calcium-Sensing Receptor (CaSR) [, , , ]. This activation increases the receptor's sensitivity to extracellular calcium [, , ]. As a result, the parathyroid gland interprets even normal calcium levels as high, leading to a decrease in parathyroid hormone (PTH) secretion [, , , ]. This reduction in PTH, in turn, helps regulate serum calcium and phosphorus levels [, , , ].

ANone: Unfortunately, the provided research papers primarily focus on the clinical application and effects of Cinacalcet. Details regarding its molecular formula, weight, and spectroscopic data are not extensively discussed. For this type of information, it would be best to consult a chemical database or the drug's official documentation.

A: Studies have explored both daily and intermittent dosing regimens for Cinacalcet []. Research suggests that both methods effectively control PTH levels in patients with secondary hyperparathyroidism undergoing hemodialysis []. This finding suggests that intermittent dosing could be a viable option for improving drug compliance and cost-effectiveness [].

A: Studies have shown that a treatment algorithm incorporating Cinacalcet leads to a higher rate of patients achieving Kidney Disease Outcomes Quality Initiative (KDOQI) targets for secondary hyperparathyroidism compared to conventional therapy with vitamin D and phosphate binders alone []. This improved control over PTH, calcium, and phosphorus levels is particularly noticeable in patients with less severe disease [].

A: Research suggests that a 6-month treatment regimen with Cinacalcet may contribute to a reduction in oxidative stress markers, specifically Advanced Oxidation Protein Products (AOPP), in hemodialysis patients with secondary hyperparathyroidism []. While the exact mechanism needs further investigation, this finding indicates a potential additional benefit of Cinacalcet beyond its primary effect on PTH levels [].

A: Although Cinacalcet is generally effective, some patients exhibit resistance to its therapeutic effects [, ]. Possible mechanisms include:

  • Defective sensitivity of parathyroid cells to Cinacalcet [].
  • Reduced expression of the Calcium-Sensing Receptor (CaSR) in parathyroid glands [, ].
  • Drug interactions, particularly with medications that induce CYP3A4 metabolism, such as efavirenz [].
  • Advanced nodular hyperplasia in larger parathyroid glands [].
  • High baseline PTH levels despite greater absolute reductions in PTH with Cinacalcet [].

ANone: While the research doesn't pinpoint specific biomarkers uniquely linked to Cinacalcet efficacy, it highlights the importance of monitoring several parameters:

  • iPTH Levels: Regularly assessing iPTH levels is crucial for adjusting Cinacalcet dosage and evaluating treatment response [, , , , , , , ].
  • Calcium and Phosphate Levels: Monitoring serum calcium and phosphate levels helps manage the risk of hypocalcemia, hyperphosphatemia, and their associated complications [, , , , , , ].
  • Bone Turnover Markers: Measuring bone turnover markers like BSAP and NTx can offer insights into Cinacalcet's effect on bone remodeling [].
  • Oxidative Stress Markers: Assessing oxidative stress markers such as AOPP and TAS/TAC might help understand Cinacalcet's potential benefits beyond PTH control [].

A: Cinacalcet is metabolized through cytochrome P450 (CYP) isoenzymes, particularly CYP3A4, 2D6, and 1A2 []. Co-administration with drugs that induce or inhibit these enzymes can alter Cinacalcet's efficacy. For example:

  • Efavirenz: This HIV medication induces CYP3A4, potentially reducing Cinacalcet's effectiveness in some patients [].
  • CYP3A4 and CYP1A2 inducers or inhibitors: Dose adjustments of Cinacalcet may be necessary when used concomitantly with such medications [].

ANone: The provided research focuses on the clinical aspects of Cinacalcet. Unfortunately, information regarding its environmental impact and degradation is limited in these papers. Assessing such ecological effects generally requires specific studies focusing on the drug's fate and effects in the environment.

ANone: Cinacalcet offers several potential advantages over other treatments for secondary hyperparathyroidism:

  • Oral Administration: As an oral medication, Cinacalcet offers convenience and may improve patient compliance compared to intravenous therapies [, ].
  • Reduced Parathyroidectomy Rates: Cinacalcet effectively controls PTH in many patients, potentially delaying or even eliminating the need for parathyroidectomy [, , , , , ].
  • Targeted Action: By specifically targeting the CaSR, Cinacalcet offers a more focused approach compared to therapies that broadly impact calcium and phosphate homeostasis [, , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。